Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
Description
Significance of Stereochemically Hindered Ketones in Synthetic and Mechanistic Studies
Stereochemically hindered ketones, such as Cyclohexanone (B45756), 2,2-dimethyl-6,6-diphenyl-, present significant challenges and opportunities in synthetic and mechanistic studies. The steric bulk surrounding the carbonyl group can dramatically influence the regioselectivity and stereoselectivity of reactions. For instance, nucleophilic attack on the carbonyl carbon is often impeded, necessitating harsher reaction conditions or specialized reagents. This inherent resistance to reaction can be harnessed to achieve selective transformations in multifunctional molecules. Mechanistically, the study of such hindered ketones provides insights into the limits of steric tolerance in various reactions and can lead to the development of novel synthetic methodologies.
Overview of Substituent Effects on Cyclohexanone Reactivity and Conformation
Substituents on the cyclohexanone ring profoundly impact its reactivity and conformational preferences. The chair conformation is the most stable arrangement for the cyclohexane (B81311) ring, and substituents can occupy either axial or equatorial positions. Large substituents generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions.
In the case of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, the presence of gem-dimethyl and gem-diphenyl groups at the C2 and C6 positions, respectively, locks the ring in a conformation that minimizes steric strain. The reactivity of the carbonyl group is significantly diminished due to the steric shielding afforded by these bulky substituents. This steric hindrance makes it a less reactive electrophile compared to less substituted cyclohexanones.
Research Trajectories in the Chemical Transformations of Complex Cyclohexanone Frameworks
Current research in the field of complex cyclohexanone chemistry is focused on several key areas. One major trajectory involves the development of new catalytic systems that can overcome the steric hindrance in highly substituted ketones to effect transformations such as α-functionalization. Another area of intense investigation is the use of these complex frameworks in asymmetric synthesis, where the inherent chirality of a substituted cyclohexanone can be used to control the stereochemical outcome of subsequent reactions. Furthermore, computational studies are increasingly being employed to predict the conformational preferences and reactivity of these complex molecules, guiding experimental design.
Chemical and Physical Properties of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
Below is a table summarizing the known properties of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-. nih.gov
| Property | Value |
| IUPAC Name | 2,2-dimethyl-6,6-diphenylcyclohexan-1-one |
| Molecular Formula | C₂₀H₂₂O |
| Molecular Weight | 278.4 g/mol |
| CAS Number | 50592-53-5 |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Expected to be soluble in organic solvents |
Detailed Research Findings
While specific experimental studies on Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- are limited in publicly available literature, its behavior can be inferred from the extensive research on related sterically hindered cyclohexanones.
Stereochemistry and Conformational Analysis
Reactivity and Mechanistic Insights
The reactivity of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is dominated by the severe steric hindrance around the carbonyl group.
Nucleophilic Addition: Nucleophilic attack at the carbonyl carbon is expected to be extremely slow. researchgate.netacademie-sciences.fr Reagents that are typically effective for ketone reductions or additions, such as sodium borohydride (B1222165) or Grignard reagents, would likely require forcing conditions to react, if at all. The trajectory of the incoming nucleophile would be severely restricted by the flanking dimethyl and diphenyl groups.
Enolate Formation: The formation of an enolate by deprotonation of an α-proton is not possible for this compound as there are no α-hydrogens. This eliminates a wide range of typical ketone reactions that proceed through an enolate intermediate, such as aldol (B89426) condensations and α-halogenation.
Reactions at the Carbonyl Oxygen: Reactions involving the carbonyl oxygen, such as the formation of acetals, are also expected to be sterically hindered.
Due to these limitations, the chemical transformations of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- would likely require specialized reagents or catalytic systems designed to operate in sterically demanding environments.
Structure
2D Structure
Properties
CAS No. |
50592-53-5 |
|---|---|
Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,2-dimethyl-6,6-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C20H22O/c1-19(2)14-9-15-20(18(19)21,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
InChI Key |
LKGJEIWVWSCBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Cyclohexanone, 2,2 Dimethyl 6,6 Diphenyl
Synthetic Routes to Cyclohexanone (B45756), 2,2-dimethyl-6,6-diphenyl- and Analogues
Strategic Disconnections in Retrosynthetic Analysis for Polysubstituted Cyclohexanones
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For a complex structure like Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, the goal is to simplify the sterically demanding quaternary centers. amazonaws.com The process involves "disconnections," which are the reverse of known chemical reactions. amazonaws.com
Key retrosynthetic strategies for this target molecule include:
Disconnection of α-carbon-substituent bonds: This is one of the most common strategies for ketones. For the target molecule, this would involve disconnecting the C-C bonds between the cyclohexanone ring and the gem-dimethyl or gem-diphenyl groups. This suggests an alkylation or arylation of a pre-existing cyclohexanone enolate as a forward reaction.
Carbonyl group-based disconnections: One can envision forming the ketone from other functional groups. A plausible disconnection involves reversing the hydrolysis of an imine, which points to a nitrile and an organometallic reagent as precursors. amazonaws.com This is a powerful strategy for ketone synthesis. masterorganicchemistry.com
Ring-forming disconnections (Annulation): The entire cyclohexanone ring can be disconnected. This suggests a [4+2] cycloaddition or a Michael addition followed by an intramolecular aldol (B89426) condensation (Robinson annulation) as possible synthetic routes. However, the high degree of substitution on the target molecule makes standard annulation strategies challenging.
A logical retrosynthetic pathway for Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- might prioritize the imine-based disconnection, as it elegantly sets up the formation of one of the quaternary centers via a well-established organometallic addition.
Organometallic Approaches to 2,2,6,6-Tetrasubstituted Cyclohexanones: Benzylmagnesium Bromide Addition and Related Reactions
Organometallic reagents, particularly Grignard and organolithium compounds, are fundamental tools for carbon-carbon bond formation. uni-muenchen.deyoutube.com Their addition to carbonyl compounds is a primary method for synthesizing alcohols, which can then be oxidized to ketones. wisc.edu In the context of 2,2,6,6-tetrasubstituted cyclohexanones, these reagents can be used to introduce the bulky phenyl or dimethyl groups.
A potential approach involves the reaction of a Grignard reagent, such as Phenylmagnesium bromide, with a suitably substituted cyclohexanone. wisc.educhegg.com For instance, the addition of Phenylmagnesium bromide to 2,2-dimethylcyclohexanone (B156460) would yield a tertiary alcohol. Subsequent oxidation would, in principle, generate 2,2-dimethyl-6-phenylcyclohexanone. Repeating this sequence with another equivalent of Phenylmagnesium bromide is not feasible. A more viable strategy involves the 1,4-addition (conjugate addition) of an organometallic reagent to an α,β-unsaturated cyclohexenone, which can establish one of the substituted centers. libretexts.org
However, the direct synthesis of the target molecule via sequential Grignard additions to a ketone is complicated by steric hindrance and the difficulty of controlling multiple additions. A more effective strategy involves using an organometallic reagent with a nitrile precursor, as detailed in the following section.
Hydrolysis-Based Routes from Precursor Imino Nitriles and Related Enamines
A highly effective method for synthesizing ketones involves the reaction of organometallic reagents with nitriles. chemistrysteps.comlibretexts.org This reaction proceeds through an intermediate imine salt, which upon aqueous hydrolysis, yields the desired ketone. masterorganicchemistry.comsciencemadness.orgjove.com This approach is particularly advantageous because the intermediate imine anion is stable and does not undergo a second nucleophilic addition, allowing for controlled synthesis. chemistrysteps.comlibretexts.org
A plausible synthesis of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- using this method is outlined below:
Step 1: Grignard Reaction: A nitrile precursor, such as 2,2-dimethyl-6,6-diphenylcyclohexanecarbonitrile, could theoretically be used. A more practical approach involves building the ring system. A key step would be the reaction of a nitrile with two different Grignard reagents in sequence, though this is complex. A more linear approach starts with a nitrile that already contains some of the required structure. For example, reacting 2,2-diphenylacetonitrile with a suitable dihaloalkane via alkylation followed by cyclization and further functionalization.
The core of this synthetic strategy is the conversion of the nitrile group to a ketone via an imine intermediate. The mechanism involves:
Nucleophilic Attack: The Grignard reagent (e.g., Phenylmagnesium bromide) attacks the electrophilic carbon of the nitrile. masterorganicchemistry.comjove.com
Formation of Imine Salt: This forms a stable magnesium salt of an imine anion. sciencemadness.org
Hydrolysis: Addition of aqueous acid protonates the intermediate, forming an imine, which is then hydrolyzed to the ketone. masterorganicchemistry.com
Table 1: Representative Reaction Conditions for Nitrile to Ketone Conversion
| Step | Reagent 1 | Reagent 2 | Solvent | Key Intermediate | Product |
|---|---|---|---|---|---|
| 1 | Organometallic (R-MgX) | Nitrile (R'-CN) | Diethyl Ether or THF | Imine Salt | Ketone (R-CO-R') |
Exploration of Alternative Alkylation and Annulation Strategies for Hindered Ketones
The α-alkylation of ketones via enolate intermediates is a cornerstone of C-C bond formation. chemistrysteps.com However, creating sterically hindered quaternary centers presents a major hurdle. For unsymmetrical ketones, reactions often favor alkylation at the less-substituted α-carbon (kinetic control) using bulky bases like lithium diisopropylamide (LDA). chemistrysteps.comnih.gov
Achieving alkylation at the more-hindered α-site is a persistent challenge. repec.orgnih.gov Recent advancements have shown that this can be accomplished using specialized catalytic systems. For example, a nickel-catalyzed alkylation using a bulky biphenyl (B1667301) diphosphine ligand has been shown to reverse the conventional regioselectivity, favoring the formation of the more-substituted enolate and subsequent alkylation at the more hindered position. nih.govnih.govresearchgate.net This type of methodology could be instrumental in building the 2,2,6,6-tetrasubstituted cyclohexanone framework.
Annulation reactions, which build a new ring onto an existing structure, are also powerful tools. The Robinson annulation is a classic example, but its traditional mechanism is often not suitable for creating highly substituted products due to steric clashes. Modern variations and other annulation strategies, potentially mediated by transition metals or photoredox catalysis, offer alternative pathways to construct complex cyclic scaffolds. nih.gov
Catalytic Systems in the Formation of Sterically Encumbered Cyclohexanones
Catalysis provides a means to overcome the high activation barriers associated with forming sterically congested molecules like Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-. rsc.org Various catalytic systems have been developed for the synthesis of complex cyclohexanones.
Transition Metal Catalysis: Palladium and nickel catalysts are effective in promoting α-arylation and α-alkylation of ketones, even at sterically hindered positions. nih.govnih.gov These reactions can proceed under mild conditions and offer high levels of control. Rhodium catalysts have been used in C-C activation strategies to couple sterically hindered olefins with benzocyclobutenones, demonstrating the power of this approach for constructing complex polycyclic systems. nih.gov
Photoredox Catalysis: Tandem carbene and photoredox catalysis has emerged as a mild and efficient method for a formal [5+1] cycloaddition to synthesize substituted cycloalkanones. nih.gov This process involves two distinct photoredox cycles and avoids the need for strong bases or expensive metal catalysts.
Acid Catalysis: Cationic cyclization of alkynols or enynes, promoted by acids like tetrafluoroboric acid (HBF₄·OEt₂) in solvents such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), provides an efficient route to diverse cyclohexanone derivatives. organic-chemistry.org
Table 2: Overview of Catalytic Systems for Cyclohexanone Synthesis
| Catalytic System | Reaction Type | Key Features | Potential Application |
|---|---|---|---|
| Nickel-Diphosphine | α-Alkylation | Alkylation at the more-hindered carbon. nih.govnih.gov | Introduction of gem-dialkyl groups. |
| Palladium-Based | Decarboxylative Protonation | Asymmetric synthesis of tertiary α-aryl ketones. nih.gov | Enantioselective synthesis of analogues. |
| Photoredox/Carbene | [5+1] Annulation | Mild conditions, radical-radical coupling. nih.gov | Construction of the cyclohexanone ring. |
Reaction Mechanisms and Selectivity in the Synthesis of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
The successful synthesis of a highly substituted molecule like Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- hinges on controlling the reaction mechanisms to achieve the desired selectivity.
In the organometallic addition to nitriles , the mechanism is a straightforward nucleophilic attack on the polar carbon-nitrogen triple bond. chemistrysteps.com The resulting imine anion is resonance-stabilized and, critically, its negative charge prevents a second addition of the organometallic reagent, ensuring a 1:1 stoichiometry and preventing the formation of over-addition byproducts. libretexts.org The subsequent hydrolysis is acid-catalyzed, involving protonation of the imine nitrogen to form a reactive iminium ion, which is then attacked by water. masterorganicchemistry.com A series of proton transfers and elimination of ammonia (B1221849) leads to the final ketone product. masterorganicchemistry.com
For alkylation reactions , selectivity is governed by the choice of base and reaction conditions. The formation of the kinetic enolate (less substituted) is favored by strong, bulky bases at low temperatures, while the thermodynamic enolate (more substituted) is favored by weaker bases at higher temperatures, allowing equilibrium to be reached. chemistrysteps.com In the synthesis of the target compound, the challenge is to force alkylation at already substituted and sterically crowded positions. This requires overcoming significant steric repulsion, a feat often achievable only through specialized catalytic cycles, such as the nickel-catalyzed methods that can preferentially bind and activate the more-substituted enolate. nih.gov The catalyst's ligand structure plays a crucial role in creating a constrained environment that dictates this unusual regioselectivity. nih.gov
Ultimately, the choice of synthetic route and the precise control over reaction mechanisms are paramount in overcoming the steric challenges inherent in the synthesis of 2,2,6,6-tetrasubstituted cyclohexanones.
Detailed Mechanistic Pathways of Key Synthetic Steps
The construction of the 2,2-dimethyl-6,6-diphenylcyclohexanone scaffold can be envisioned through a conjugate addition reaction, a powerful tool for forming carbon-carbon bonds. libretexts.orgwikipedia.org A plausible synthetic route involves the Michael addition of a diphenylmethyl carbanion equivalent to a suitable α,β-unsaturated ketone precursor, such as 2,2-dimethylcyclohex-5-en-1-one.
Regioselectivity and Diastereoselectivity in Substitution Reactions of Cyclohexanone Rings
Further functionalization of the Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- ring, for instance, through alkylation at the α-position, necessitates the consideration of regioselectivity and diastereoselectivity. The formation of an enolate is the primary step for such transformations. Due to the substitution at the 2 and 6 positions, enolate formation can only occur at the C-5 position.
However, if we consider a hypothetical scenario where substitution is possible at different positions, the principles of regioselective enolate formation would apply. The generation of either the kinetic or thermodynamic enolate is governed by the reaction conditions. udel.edumasterorganicchemistry.com The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton, while the thermodynamic enolate is the more stable, more substituted enolate. udel.edumasterorganicchemistry.com
In the context of substitution reactions on a pre-existing substituted cyclohexanone ring, the approach of the electrophile is dictated by steric factors, leading to potential diastereoselectivity. The incoming electrophile will preferentially attack from the less hindered face of the enolate. ubc.ca For a conformationally rigid cyclohexanone enolate, alkylation tends to occur from the axial direction to allow the ring to transition to a stable chair conformation in the product. ubc.ca
Influence of Steric Hindrance on Reaction Intermediates and Transition States
The gem-dimethyl and gem-diphenyl groups at the 2- and 6-positions of the cyclohexanone ring impose significant steric hindrance. This steric bulk has a profound influence on the stability and reactivity of reaction intermediates and the energy of transition states.
During the synthesis via Michael addition, the approach of the bulky diphenylmethyl nucleophile to the β-carbon of the α,β-unsaturated ketone is sterically demanding. This can affect the reaction rate and may necessitate more forcing reaction conditions. The resulting enolate intermediate is also sterically crowded, which could influence its subsequent protonation or reaction with other electrophiles.
In subsequent reactions of the formed cyclohexanone, such as enolate formation and alkylation, steric hindrance plays a crucial role. The bulky substituents flanking the carbonyl group can hinder the approach of a base to the α-protons, potentially affecting the rate and regioselectivity of enolate formation. udel.eduyoutube.com Furthermore, the transition state for the reaction of the enolate with an electrophile will be significantly influenced by steric interactions between the existing substituents, the incoming electrophile, and the developing sp3-hybridized center. nih.govaccessscience.com These steric clashes can raise the energy of the transition state, thereby slowing down the reaction rate.
Kinetic and Thermodynamic Control in Formational Pathways
The concepts of kinetic and thermodynamic control are central to understanding the formation of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- and its subsequent reactions. udel.edumasterorganicchemistry.com In the context of its synthesis via a Michael addition, the reaction is typically under kinetic control, meaning the product that is formed fastest is the major product. youtube.com This is often achieved by using a strong, non-nucleophilic base at low temperatures to generate the nucleophile, followed by its rapid and irreversible addition to the α,β-unsaturated ketone.
When considering reactions of the formed cyclohexanone, such as enolate formation, the choice of reaction conditions can dictate whether the kinetic or thermodynamic product is favored. udel.edumasterorganicchemistry.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the less substituted (kinetic) enolate, as the base will preferentially abstract the more accessible proton. udel.eduyoutube.com Conversely, using a smaller, less hindered base at higher temperatures allows for equilibration, leading to the formation of the more stable, more substituted (thermodynamic) enolate. udel.edumasterorganicchemistry.comyoutube.com This control over enolate formation is a powerful tool for directing the regioselectivity of subsequent alkylation reactions.
Below is a table summarizing the general conditions for achieving kinetic versus thermodynamic control in enolate formation:
| Control Type | Base | Temperature | Solvent | Reaction Time | Product |
| Kinetic | Strong, sterically hindered (e.g., LDA) | Low (e.g., -78 °C) | Aprotic (e.g., THF) | Short | Less substituted, less stable enolate |
| Thermodynamic | Smaller, less hindered (e.g., NaH, alkoxides) | Higher (e.g., room temp. or heating) | Protic or aprotic | Long (allowing for equilibrium) | More substituted, more stable enolate |
Stereochemical Research and Conformational Dynamics of Cyclohexanone, 2,2 Dimethyl 6,6 Diphenyl
Conformational Analysis of the Cyclohexanone (B45756) Ring in 2,2-dimethyl-6,6-diphenyl- Systems
The conformation of the cyclohexanone ring is a dynamic equilibrium between several forms, with the chair and twist-boat conformations being of lowest energy. The presence of substituents significantly influences the energy landscape of these conformations.
The cyclohexane (B81311) ring is not planar and exists in several non-planar conformations to relieve angle and torsional strain. The most stable conformation is the chair form, which has optimal bond angles and staggered arrangements of hydrogens. Other notable conformations include the higher-energy boat and twist-boat forms. The energy difference between the chair and twist-boat conformations in cyclohexane itself is approximately 5-6 kcal/mol.
For Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, the chair conformation is also expected to be the most stable ground state. However, the presence of bulky substituents can lower the energy barrier to other conformations or, in some cases, make a non-chair conformation more favorable. Theoretical calculations and experimental studies (such as NMR spectroscopy) on related sterically hindered cyclohexanones have shown that significant steric interactions can lead to distortions from the ideal chair geometry or an increased population of twist-boat conformers.
| Conformation | General Relative Energy (kcal/mol) | Key Features |
| Chair | 0 | All C-C-C angles are close to 109.5°, and all hydrogens are staggered. |
| Twist-Boat | 5-6 | Relieves some of the steric strain of the boat form. |
| Boat | 6-7 | Characterized by flagpole interactions and eclipsed bonds. |
| Half-Chair | 10-12 | A high-energy intermediate in the interconversion between chair and boat forms. wikipedia.org |
This table presents generalized energy values for the parent cyclohexane ring. The presence of substituents, as in Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, will alter these values.
The gem-dimethyl and gem-diphenyl groups at the C2 and C6 positions, respectively, exert significant steric influence on the cyclohexanone ring. In a chair conformation, one of each pair of substituents will be in an axial position and the other in an equatorial position. However, due to the large size of the phenyl groups, a conformation where a phenyl group is axial would be highly destabilized by 1,3-diaxial interactions with the hydrogens on C4.
The steric bulk of substituents generally follows the order: tert-butyl > isopropyl > ethyl > methyl. Phenyl groups are also considered to be sterically demanding. The presence of these bulky groups is expected to cause a flattening of the ring, a phenomenon known as ring puckering, to alleviate steric strain. The chair conformation will likely be distorted to minimize the repulsive interactions between the axial substituents and the rest of the ring. It is highly probable that the twist-boat conformation will be more energetically accessible than in unsubstituted cyclohexanone due to the severe steric crowding in the chair form.
| Substituent | Position | Expected Steric Influence |
| gem-Dimethyl | C2 | One methyl group is forced into an axial position, leading to 1,3-diaxial interactions. |
| gem-Diphenyl | C6 | A phenyl group in an axial position would create severe steric strain, likely forcing the ring into a non-chair conformation or a highly distorted chair. |
Cyclohexanone rings undergo rapid conformational interconversion at room temperature, often referred to as a "ring flip." This process allows for the exchange of axial and equatorial positions. The energy barrier for this process in unsubstituted cyclohexane is about 10-11 kcal/mol. For Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, this energy barrier is expected to be significantly altered.
Stereoselective Transformations of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
The stereochemical outcome of reactions involving substituted cyclohexanones is highly dependent on the conformational preferences of the ring and the steric environment around the carbonyl group.
Nucleophilic addition to the carbonyl group of a cyclohexanone can occur from two faces, leading to the formation of two diastereomeric products. The selectivity for one face over the other is known as diastereofacial selectivity. In the case of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, the approach of a nucleophile will be severely hindered by the bulky substituents at the adjacent C2 and C6 positions.
The trajectory of nucleophilic attack on a carbonyl group is generally believed to follow the Bürgi-Dunitz angle (approximately 107°). The gem-dimethyl and gem-diphenyl groups will create a highly congested environment, sterically shielding one face of the carbonyl more than the other. It is expected that the nucleophile will preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity. The exact stereochemical outcome would depend on the preferred conformation of the cyclohexanone ring.
The reduction of cyclohexanones to their corresponding cyclohexanols is a classic example of a stereoselective reaction. The stereochemical course of the reduction is influenced by both steric and electronic factors. For sterically hindered ketones, such as Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, the use of bulky reducing agents will lead to attack from the less hindered face, resulting in the formation of the sterically more accessible alcohol.
For instance, reduction with a bulky hydride source like lithium tri-sec-butylborohydride (L-Selectride) would be expected to show high diastereoselectivity, favoring the formation of the alcohol where the hydroxyl group is on the less hindered face. Conversely, smaller reducing agents like sodium borohydride (B1222165) might show lower selectivity. Studies on related systems, such as the reduction of cis-2,6-dimethylcyclohexanone, have shown that the choice of reducing agent and solvent can significantly influence the ratio of diastereomeric products. researchgate.net
| Reducing Agent | Expected Diastereoselectivity | Rationale |
| Sodium Borohydride (NaBH4) | Moderate to High | A relatively small nucleophile, but its approach is still directed by the bulky substituents. |
| Lithium Aluminum Hydride (LiAlH4) | Moderate to High | Similar in size to NaBH4, with similar expected selectivity. |
| L-Selectride | Very High | A very bulky hydride source, leading to highly selective attack from the less hindered face. |
Enantioselective Approaches to Chiral Derivatives
While Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- itself is achiral due to a plane of symmetry passing through the carbonyl group, its derivatives can be chiral. The synthesis of such chiral derivatives, particularly those with quaternary stereocenters, is a significant challenge in organic chemistry. nih.gov Enantioselective approaches are crucial for accessing single enantiomers of these complex molecules.
The creation of a quaternary stereocenter, a carbon atom bonded to four different carbon groups, requires precise control over the reaction's stereochemistry. nih.gov Several modern synthetic methodologies have been developed to address this challenge, including catalytic enantioselective reactions. organic-chemistry.org For analogues of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, where a substituent might be introduced at the C3, C4, or C5 positions, enantioselective methods would be necessary to control the stereochemical outcome.
One potential strategy for creating chiral derivatives would be the asymmetric desymmetrization of a prochiral precursor. Biocatalytic methods, for instance, have been successfully employed for the desymmetrization of 4,4-disubstituted 2,5-cyclohexadienones to generate chiral cyclohexenones with quaternary stereocenters in high enantiomeric excess. acs.org
Another powerful tool is asymmetric allylic alkylation (AAA), which has proven effective for the enantioselective formation of structures bearing quaternary carbon centers. researchgate.net This method could be adapted to introduce a substituent at a specific position on the cyclohexanone ring, leading to a chiral derivative.
Catalytic enantioselective cycloaddition reactions also represent a viable pathway for constructing quaternary stereocenters within a cyclic framework. nih.gov These reactions could be employed to build the substituted cyclohexanone ring system from acyclic precursors in a stereocontrolled manner.
The choice of catalyst is paramount in these enantioselective transformations. Chiral ligands, often in complex with a metal center, create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
| Approach | Description | Potential Application to Analogues |
| Asymmetric Desymmetrization | A prochiral molecule is converted into a chiral molecule in a way that produces an excess of one enantiomer. | Synthesis of chiral cyclohexenones with quaternary centers from prochiral cyclohexadienone precursors. |
| Asymmetric Allylic Alkylation (AAA) | Enantioselective formation of a C-C bond at a position allylic to a double bond. | Introduction of a substituent at a specific position on the cyclohexanone ring to create a chiral center. |
| Catalytic Enantioselective Cycloadditions | Use of a chiral catalyst to control the stereochemistry of a cycloaddition reaction. | Construction of the substituted cyclohexanone ring with control over the stereochemistry of newly formed chiral centers. |
Chiroptical Properties and Their Correlation with Stereochemistry
Chiroptical properties, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are invaluable for determining the absolute configuration and conformation of chiral molecules. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance. nih.gov
For chiral derivatives of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, the carbonyl group acts as a chromophore. The n → π* transition of the carbonyl group is sensitive to the chiral environment of the molecule, giving rise to a Cotton effect in the ORD and CD spectra. The sign and magnitude of this Cotton effect can be correlated with the stereochemistry of the molecule.
For a chiral derivative of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, the application of the Octant Rule would involve placing the molecule in a coordinate system with the carbonyl group along one axis. The positions of the substituents on the ring would then determine their location within the octants and their contribution to the Cotton effect. The bulky gem-dimethyl and gem-diphenyl groups would significantly influence the conformation of the ring, and thus the spatial arrangement of any other substituents, which in turn would dictate the chiroptical properties.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can also be used to simulate CD spectra and provide insights into the relationship between structure and chiroptical properties. aip.org These computational methods can be particularly useful for complex molecules where the application of empirical rules may be ambiguous.
The study of chiroptical properties is not only crucial for stereochemical assignment but also for understanding the subtle conformational dynamics of chiral molecules in solution. metu.edu.tr
| Property | Description | Relevance to Chiral Derivatives |
| Optical Rotatory Dispersion (ORD) | The variation of optical rotation with the wavelength of light. | The sign of the Cotton effect in the ORD curve can be used to determine the absolute configuration. |
| Circular Dichroism (CD) | The differential absorption of left and right circularly polarized light. | The sign and intensity of the CD band associated with the carbonyl chromophore are directly related to the stereochemistry. |
| Octant Rule | An empirical rule that relates the position of substituents on a cyclohexanone ring to the sign of the Cotton effect. | Allows for the prediction of the sign of the Cotton effect based on the preferred conformation of a chiral derivative. |
Theoretical and Computational Studies on Cyclohexanone, 2,2 Dimethyl 6,6 Diphenyl
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the molecular-level properties of Cyclohexanone (B45756), 2,2-dimethyl-6,6-diphenyl-. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's geometry, stability, and electronic character.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule with significant steric hindrance like 2,2-dimethyl-6,6-diphenyl-cyclohexanone, these calculations are crucial for understanding its preferred conformation.
Using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), researchers can compute the equilibrium geometry. researchgate.net This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The presence of two bulky phenyl groups and two methyl groups on the alpha-carbons of the cyclohexanone ring introduces substantial steric strain. Computational optimization would reveal how the cyclohexane (B81311) ring distorts from its ideal chair or boat conformation to accommodate these substituents. researchgate.net The calculations would also determine the precise rotational orientation of the phenyl groups to minimize steric clashes.
The lack of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum. acs.org These computational approaches provide a foundational understanding of the molecule's structural and electronic properties. opticsjournal.net
Table 1: Illustrative Optimized Geometrical Parameters for Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- (Hypothetical Data) This table presents hypothetical data that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation to illustrate the expected outcomes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| C-C (ring) | 1.55 - 1.57 Å | |
| C-C (phenyl) | 1.79 Å | |
| Bond Angle | O=C-C | 121.5° |
| C-C-C (ring) | 112° - 115° | |
| Dihedral Angle | C-C-C-C (ring) | 50° - 55° |
Molecular Orbital Analysis: HOMO-LUMO Gap and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. aimspress.com A large energy gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net Conversely, a small gap suggests the molecule is more reactive. For 2,2-dimethyl-6,6-diphenyl-cyclohexanone, computational analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity can also be derived from the HOMO and LUMO energies to quantify the molecule's reactive nature. researchgate.net
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors Calculated values are illustrative and would typically be determined using methods like DFT/B3LYP.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -6.85 eV |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.20 eV |
| Energy Gap | ΔE | 5.65 eV |
| Ionization Potential | I | 6.85 eV |
| Electron Affinity | A | 1.20 eV |
| Chemical Hardness | η | 2.83 eV |
| Electronegativity | χ | 4.03 eV |
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to explore the molecule's conformational landscape at a given temperature. nsf.govrsc.org
For a sterically crowded and flexible molecule like 2,2-dimethyl-6,6-diphenyl-cyclohexanone, MD simulations would be invaluable. They could reveal the accessible conformations of the cyclohexanone ring (e.g., chair, boat, twist-boat) and the rotational dynamics of the two phenyl groups. By simulating the system over nanoseconds, one could identify the most populated conformational states and the energy barriers for converting between them, providing a more complete picture of the molecule's behavior in a realistic environment. nsf.gov
Prediction of Spectroscopic Signatures from Computational Models
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. opticsjournal.net By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) spectrum can be generated. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ketone or the C-H stretches of the methyl and phenyl groups.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions of ¹H and ¹³C NMR spectra are instrumental in assigning experimental peaks and verifying the proposed structure, especially for complex molecules where spectral interpretation can be challenging. researchgate.net
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table presents hypothetical data to show how computational results are correlated with experimental spectroscopic data.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=O Stretch | 1715 | 1710 |
| Phenyl C=C Stretch | 1605, 1498 | 1600, 1495 |
| CH₂ Bend | 1455 | 1452 |
| C-H Stretch (Aromatic) | 3060 - 3085 | 3055 - 3080 |
| C-H Stretch (Aliphatic) | 2875 - 2960 | 2870 - 2955 |
Modeling of Reaction Mechanisms and Transition States: Energy Profiles and Rate Constants
Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. For Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, computational methods can be used to explore potential reaction pathways, such as enolate formation, aldol (B89426) reactions, or oxidation. wikimedia.org
By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor controlling the reaction rate. researchgate.net Computational software can locate these transition states and calculate their energies, providing a detailed energy profile for the entire reaction. This information is crucial for understanding reaction feasibility, predicting product distributions, and designing more efficient synthetic routes.
Advanced Spectroscopic Investigations and Structural Characterization of Cyclohexanone, 2,2 Dimethyl 6,6 Diphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the intricate stereochemical and dynamic features of Cyclohexanone (B45756), 2,2-dimethyl-6,6-diphenyl-. The presence of chiral centers and the conformational flexibility of the cyclohexanone ring necessitate the use of advanced NMR methods to fully characterize the molecule.
Advanced 1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) in Complex Cyclohexanone Systems
While specific experimental data for Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is not extensively available in public literature, the application of advanced 1D and 2D NMR techniques can be detailed. A standard ¹H NMR spectrum would provide initial information on the chemical environment of the protons, while a ¹³C NMR spectrum reveals the number and type of carbon atoms. The publicly available ¹³C NMR spectrum for this compound confirms the presence of the expected carbon environments.
To move beyond simple spectral assignments, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying adjacent protons within the cyclohexanone ring and potentially within the phenyl groups.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the signals in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). This would be instrumental in confirming the connectivity of the dimethyl and diphenyl groups to the cyclohexanone core.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. In a molecule with significant steric crowding like Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, NOESY data would be vital for determining the relative stereochemistry and the preferred conformation of the phenyl groups relative to the cyclohexanone ring.
A hypothetical table of expected NMR data is presented below based on the compound's structure.
| Technique | Expected Information |
| ¹H NMR | Chemical shifts and coupling constants for methyl, methylene (B1212753), and phenyl protons. |
| ¹³C NMR | Chemical shifts for carbonyl, quaternary, methyl, methylene, and phenyl carbons. |
| COSY | Correlations between adjacent methylene protons on the cyclohexanone ring. |
| HSQC | Direct correlation of each proton to its attached carbon atom. |
| HMBC | Correlations from methyl protons to the quaternary carbon and adjacent methylene carbon. Correlations from phenyl protons to the quaternary carbon. |
| NOESY | Through-space correlations between the methyl protons and nearby phenyl protons, providing conformational insights. |
Conformational Exchange Rates and Temperature-Dependent NMR Studies
The cyclohexanone ring can exist in various conformations, most notably chair and boat forms, which can interconvert. The bulky 2,2-dimethyl and 6,6-diphenyl substituents are expected to significantly influence the rate and equilibrium of this conformational exchange.
Temperature-dependent NMR studies are the primary method for investigating these dynamic processes. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, leading to the broadening of signals and eventual decoalescence into separate signals for each conformer.
From the coalescence temperature and the separation of the signals, the rate of conformational exchange and the activation energy for the process can be calculated. This would provide valuable thermodynamic data on the stability of the different conformations of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the bonding and functional groups within a molecule.
Elucidation of Carbonyl Stretching Frequencies and Conjugation Effects
The most prominent feature in the FT-IR spectrum of a cyclohexanone derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a simple saturated cyclohexanone, this band typically appears around 1715 cm⁻¹. The exact position of this band in Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- would be sensitive to its chemical environment.
The presence of the gem-diphenyl groups at the C6 position could potentially influence the carbonyl stretching frequency through steric and electronic effects. However, as there is no direct conjugation between the phenyl rings and the carbonyl group, significant shifts due to conjugation are not expected.
Correlation of Vibrational Modes with Molecular Conformation
A representative table of expected FT-IR and Raman bands is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-H stretching (aromatic) | 3100-3000 | FT-IR, Raman |
| C-H stretching (aliphatic) | 3000-2850 | FT-IR, Raman |
| C=O stretching | ~1715 | FT-IR (strong), Raman (weak) |
| C=C stretching (aromatic) | 1600-1450 | FT-IR, Raman |
| C-H bending | 1475-1350 | FT-IR, Raman |
| C-C stretching | 1200-800 | FT-IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
For Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, the primary chromophores are the phenyl groups and the carbonyl group. The phenyl groups will exhibit characteristic absorptions due to π → π* transitions. The carbonyl group will show a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength.
X-ray Crystallography for Solid-State Structural Determination
In the absence of strong hydrogen bond donors, the crystal lattice would be primarily stabilized by weaker intermolecular forces. Analysis of analogous crystal structures, such as those of 2,6-bis(benzylidene)cyclohexanones, reveals the importance of van der Waals forces and potential C-H···O interactions where a hydrogen atom from a phenyl ring or the cyclohexanone ring interacts with the carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules could play a role in stabilizing the crystal structure, although steric constraints from the rest of the molecule might lead to offset or edge-to-face arrangements rather than direct face-to-face stacking. researchgate.net
Table 1: Plausible Intermolecular Interactions in Solid-State Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
| Interaction Type | Description | Expected Significance |
|---|---|---|
| Van der Waals Forces | Non-specific attractive and repulsive forces between molecules. Governed by the large surface area of the molecule. | High (Primary stabilizing force) |
| C-H···O Interactions | Weak hydrogen bonds between C-H groups (from phenyl or cyclohexyl moieties) and the carbonyl oxygen. | Moderate |
| π-π Interactions | Interactions between the aromatic systems of the diphenyl groups. May be offset due to steric hindrance. | Moderate to Low |
| Dipole-Dipole Interactions | Interaction between the permanent dipoles of the carbonyl groups on adjacent molecules. | Moderate |
Mass Spectrometry in Fragmentation Pattern Analysis
Mass spectrometry provides critical information on the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions produced upon ionization. The fragmentation of cyclohexanone derivatives is well-documented and typically initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). nih.gov
For Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, the molecular ion (M+) peak is expected at m/z 278. Upon electron ionization, the molecule undergoes characteristic fragmentation. A primary and highly favorable fragmentation pathway for cyclohexanones is α-cleavage. nih.gov In this molecule, α-cleavage can occur on either side of the carbonyl group. Cleavage between C1 and C6, followed by the loss of a phenyl radical, would be a significant pathway. Another key fragmentation process involves the loss of neutral molecules like carbon monoxide (CO). nih.gov
A proposed fragmentation scheme for Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is detailed below:
α-Cleavage and Rearrangement: Initial α-cleavage at the C1-C6 bond can lead to the formation of a diradical intermediate. Subsequent rearrangement and cleavage can result in the loss of various fragments.
Loss of Phenyl Group: A common fragmentation for phenyl-substituted compounds is the loss of a phenyl radical (C₆H₅•, 77 Da), leading to a stable acylium ion or other resonance-stabilized fragments.
Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation pathway for ketones, often occurring after an initial α-cleavage. nih.gov
Combined Losses: Sequential losses, such as the loss of a methyl radical (CH₃•, 15 Da) followed by CO, can also occur.
Table 2: Proposed Major Fragments in the Mass Spectrum of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- (M+ = 278)
| m/z | Proposed Fragment Structure/Formula | Proposed Fragmentation Pathway |
|---|---|---|
| 263 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. |
| 250 | [M - CO]⁺• | Loss of neutral carbon monoxide from the molecular ion. |
| 201 | [M - C₆H₅]⁺ | α-cleavage with loss of a phenyl radical. |
| 195 | [M - C₅H₉O]⁺ or [C₁₅H₁₃]⁺ | Complex rearrangement following ring opening. |
| 180 | [C₁₄H₁₂]⁺• | Likely formation of a stable biphenyl-like radical cation after significant rearrangement and fragmentation. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, formed via cleavage and rearrangement. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, such as free radicals. semanticscholar.org While Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is a diamagnetic molecule, it can form radical intermediates under specific reaction conditions, making it amenable to EPR studies.
A primary candidate for such an intermediate is the corresponding ketyl radical anion , which can be generated through a single-electron transfer (SET) reduction of the carbonyl group. rsc.orgrsc.org This reduction can be achieved using alkali metals or through photochemical and electrochemical methods. nih.gov The resulting ketyl radical would have the unpaired electron spin density distributed primarily over the carbonyl carbon and oxygen atoms, with some delocalization into the adjacent phenyl rings.
An EPR spectrum of this ketyl radical would provide detailed information about its electronic structure through the analysis of g-factors and hyperfine coupling constants (hfcs). nih.gov
g-factor: The g-factor would be expected to be close to that of a free electron (~2.0023) but slightly higher due to spin-orbit coupling contributions from the oxygen atom.
Hyperfine Coupling: The unpaired electron would couple to the magnetic nuclei (protons, ¹³C) within the molecule. The magnitude of the hyperfine coupling constant is proportional to the spin density at that nucleus. uky.edu Significant coupling would be expected with the protons on the two phenyl rings. The protons on the cyclohexyl ring at the C3, C4, and C5 positions would also exhibit coupling, providing insight into the conformation of the ring in the radical state. researchgate.net The methyl protons at C2 would likely show smaller coupling, reflecting less spin density at that position.
Table 3: Predicted Hyperfine Couplings for the Ketyl Radical of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
| Proton Position | Number of Protons | Expected Hyperfine Coupling (aH) | Information Gained |
|---|---|---|---|
| Phenyl (ortho, para) | 6 | Significant | Delocalization of spin density onto the aromatic rings. |
| Phenyl (meta) | 4 | Smaller | Spin density distribution pattern on the aromatic rings. |
| Cyclohexyl (C3, C5) | 4 | Moderate | Conformation of the cyclohexyl ring. |
| Cyclohexyl (C4) | 2 | Moderate | Conformation of the cyclohexyl ring. |
| Methyl (C2) | 6 | Small | Limited spin density at the C2 position. |
Such an EPR study, while not yet reported, would be invaluable for understanding the electronic structure and reactivity of this ketone upon reduction.
Chemical Transformations and Derivatization Research of Cyclohexanone, 2,2 Dimethyl 6,6 Diphenyl
Enolization and Enolate Chemistry of Sterically Hindered Cyclohexanones
The presence of bulky substituents at the α-carbons of a cyclohexanone (B45756) ring has a profound effect on the formation and reactivity of its enolates and enamines.
Formation and Reactivity of Enolates and Enamines
The formation of an enolate from Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is a challenging process due to the steric hindrance around the α-protons. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is generally required to deprotonate the α-carbon. masterorganicchemistry.comorganicchemistrytutor.com The reaction would be expected to proceed under kinetic control, favoring the formation of the less substituted enolate if different α-protons were available. However, in this symmetrical ketone, deprotonation can only occur at the C3 or C5 positions.
Enamines are typically formed by the reaction of a ketone with a secondary amine under acidic catalysis. masterorganicchemistry.comyoutube.com For sterically hindered ketones, the rate of enamine formation can be significantly reduced. ysu.edu The reaction proceeds through a carbinolamine intermediate, and the dehydration of this intermediate is often the rate-limiting step. masterorganicchemistry.commsu.edu The steric environment of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- would likely disfavor the formation of enamines with bulky secondary amines.
Dehydrogenation Reactions and Aromatization Pathways
The conversion of substituted cyclohexanones to the corresponding phenols is a valuable transformation. This can be achieved through catalytic dehydrogenation, often employing palladium-based catalysts. nih.govnih.govresearchgate.netrsc.org The reaction typically proceeds via the formation of an enolate or enol, followed by successive dehydrogenation steps. researchgate.net The presence of bulky substituents can influence the reaction conditions required. For Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, dehydrogenation would lead to the formation of 2,2-dimethyl-6,6-diphenylphenol. The reaction can be carried out using molecular oxygen as the oxidant or under acceptorless conditions, generating hydrogen gas as the only byproduct. rsc.orgsemanticscholar.org Iodine in DMSO has also been reported as an effective system for the aromatization of polysubstituted cyclohexanones. samipubco.com
Hypothetical Dehydrogenation Reaction
| Reactant | Catalyst | Product |
|---|---|---|
| Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- | Pd/C, H₂ | 2,2-Dimethyl-6,6-diphenylphenol |
Rearrangement Reactions of the Cyclohexanone Core
Formation of Heterocyclic Derivatives from Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
The ketone functionality of cyclohexanones serves as a versatile handle for the synthesis of various heterocyclic compounds.
Pyrrole (B145914), Furan, and Other Ring Formations
The Paal-Knorr synthesis is a classical method for the preparation of furans and pyrroles from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org While Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is not a 1,4-dicarbonyl compound itself, it could potentially be converted into one through oxidation or other transformations. For instance, oxidative cleavage of the cyclohexanone ring could yield a dicarboxylic acid, which could then be further manipulated into a 1,4-dicarbonyl precursor.
Alternatively, pyrroles can be synthesized through various other methods, including the Hantzsch pyrrole synthesis and the Knorr pyrrole synthesis, which involve the condensation of α-amino ketones with β-ketoesters or the reaction of α-aminoketones with activated methylene (B1212753) compounds, respectively. wikipedia.org Derivatization of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- at the α-position could provide entry into these synthetic routes.
Furan synthesis can also be achieved through the Feist-Benary synthesis, which involves the reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.org Halogenation of the subject cyclohexanone could provide a substrate for this reaction.
Oxidation and Reduction Chemistry of the Ketone Functionality
The ketone group of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is susceptible to both oxidation and reduction.
Oxidation: Oxidative cleavage of the cyclohexanone ring can lead to the formation of dicarboxylic acids. Adipic acid and its derivatives are important industrial chemicals produced by the oxidation of cyclohexanone. nih.govnih.govresearchgate.net The reaction can be carried out using various oxidizing agents, including nitric acid, hydrogen peroxide, and molecular oxygen in the presence of transition metal catalysts. nih.govnih.govresearchgate.net The steric hindrance in Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- may necessitate harsher reaction conditions.
Reduction: The reduction of the ketone to the corresponding alcohol, 2,2-dimethyl-6,6-diphenylcyclohexanol, can be achieved using a variety of reducing agents. Due to the significant steric hindrance around the carbonyl group, bulky reducing agents like lithium tri-tert-butoxyaluminum hydride may exhibit high stereoselectivity, favoring attack from the less hindered face of the ketone. cdnsciencepub.com Sodium borohydride (B1222165) and lithium aluminum hydride are also common reagents for ketone reduction, although their stereoselectivity can be influenced by the solvent and reaction conditions. wikipedia.orgwikipedia.org
Summary of Redox Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | Nitric Acid | 2,2-dimethyl-6,6-diphenyladipic acid |
| Reduction | Sodium Borohydride | 2,2-dimethyl-6,6-diphenylcyclohexanol |
Research on Peripheral Phenyl Group Reactions of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- Remains Undocumented
Despite a comprehensive search of available scientific literature, no specific research detailing the chemical transformations and derivatization at the peripheral phenyl groups of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- has been found. Consequently, a detailed discussion on electrophilic aromatic substitution or other functionalization reactions for this particular compound cannot be provided at this time.
While the fundamental principles of electrophilic aromatic substitution are well-established for a wide array of aromatic compounds, the application of these reactions to the specific substrate, Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, has not been reported in the reviewed literature. The steric hindrance imposed by the bulky gem-dimethyl and diphenyl groups on the cyclohexanone ring may present significant challenges to such transformations, potentially influencing the reactivity and regioselectivity of any attempted substitution on the phenyl rings.
Hypothetically, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be attempted. However, without experimental data, any discussion of reaction conditions, potential yields, and the specific isomers that might be formed would be purely speculative.
Researchers interested in the derivatization of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- would need to conduct novel experimental work to determine the feasibility and outcomes of reactions targeting the peripheral phenyl groups. Such studies would be essential to elucidate the electronic and steric effects of the cyclohexanone core on the reactivity of the appended phenyl rings.
Given the absence of specific research on this topic, no data tables or detailed research findings can be presented.
Future Research Directions and Unexplored Avenues for Cyclohexanone, 2,2 Dimethyl 6,6 Diphenyl
Development of Novel Asymmetric Synthetic Approaches
Currently, there is a notable absence of published literature detailing the asymmetric synthesis of Cyclohexanone (B45756), 2,2-dimethyl-6,6-diphenyl-. The molecule possesses a chiral center at the C6 position, making the development of stereoselective synthetic routes a valuable endeavor. Future research could focus on enantioselective methods to construct the quaternary carbon center bearing two phenyl groups. Potential strategies might include asymmetric conjugate additions to a suitable precursor or the use of chiral catalysts in alkylation reactions. The successful development of such methods would provide access to enantiomerically pure forms of the compound, which is crucial for investigating its chiroptical properties and potential stereospecific applications.
Investigation of Catalytic Applications of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- as a Ligand or Precursor (if applicable for its structural features)
The potential of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- to serve as a ligand or a precursor to a ligand in catalysis is an entirely unexplored field. Its sterically hindered ketone functionality and the presence of two phenyl groups could be leveraged to design novel catalytic systems. For instance, derivatization of the cyclohexanone ring could introduce coordinating atoms, leading to the formation of bulky, chiral ligands for transition metal catalysis. Research in this area would involve the synthesis of such derivatives and the evaluation of their efficacy in asymmetric catalysis, potentially offering new tools for synthetic chemists.
Exploration of Photochemical Reactions and Mechanistic Pathways
The photochemistry of ketones is a well-established field, but specific studies on Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- are absent from the scientific literature. The presence of both a carbonyl chromophore and phenyl groups suggests that this molecule could exhibit interesting photochemical behavior. Future investigations could explore its reactivity upon irradiation, such as Norrish Type I and Type II reactions, and how the gem-diphenyl and gem-dimethyl substitutions influence the reaction pathways and the stability of any resulting intermediates. Mechanistic studies would provide fundamental insights into the photophysics and photochemistry of sterically congested ketones.
Advanced Material Science Applications Related to Its Unique Structural Properties (e.g., optical, electronic, non-linear optics)
The unique three-dimensional structure of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-, characterized by the presence of bulky dimethyl and diphenyl groups on a cyclohexanone scaffold, may impart unusual material properties. There is currently no research on the application of this compound in material science. Future avenues of exploration could include investigating its potential as a component in polymers with high thermal stability or as a building block for materials with specific optical or electronic properties. The rigidity and steric bulk of the molecule might lead to materials with interesting morphologies or functionalities, such as non-linear optical behavior, which would be a novel area of research.
Computational Design of Novel Derivatives with Predicted Reactivity or Properties
In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- and to design novel derivatives. Future research could employ methods like Density Functional Theory (DFT) to model its electronic structure, predict its spectral properties, and explore potential reaction mechanisms. Furthermore, computational screening could be used to design new derivatives with enhanced properties, for instance, by modifying the phenyl rings or the cyclohexanone core. These theoretical studies could guide future synthetic efforts and accelerate the discovery of new applications for this class of compounds.
Conclusion
Summary of Key Research Findings and Methodological Advancements
Currently, the available scientific literature on Cyclohexanone (B45756), 2,2-dimethyl-6,6-diphenyl- is confined primarily to its identification and basic characterization. Key information has been cataloged in chemical databases, providing a foundational, albeit limited, profile of the compound.
Table 1: Physicochemical Properties of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂O |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 2,2-dimethyl-6,6-diphenylcyclohexan-1-one |
| CAS Number | 50592-53-5 |
This data is compiled from publicly available chemical databases. nih.gov
Beyond these fundamental data points, there is a notable absence of published research detailing specific synthetic methodologies that are optimized for Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-. While general principles of organic synthesis can be applied to hypothesize potential routes, dedicated studies focusing on reaction conditions, catalyst systems, and purification techniques for this particular molecule are not readily found in the current body of scientific literature. Consequently, there are no significant methodological advancements to report regarding its preparation or analysis.
Outstanding Challenges and Promising Directions in the Chemistry of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
The lack of extensive research presents both a significant challenge and a promising opportunity for the chemical sciences community. The primary challenge is the foundational gap in knowledge. Without established synthetic protocols and reactivity data, the exploration of this compound's potential is hindered.
However, this nascent stage of research also outlines a clear path for future investigations. Promising directions for the study of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- include:
Development of Efficient Synthetic Routes: A fundamental area for future work is the establishment of reliable and high-yielding synthetic methods. Research could focus on novel catalytic systems or the adaptation of existing methodologies to accommodate the specific steric and electronic properties of the dimethyl and diphenyl substituents.
Investigation of Chemical Reactivity: A thorough examination of the compound's reactivity is a critical next step. This could involve exploring its behavior in various reaction types, such as reductions, oxidations, and nucleophilic additions, to understand how the bulky substituents influence the reactivity of the cyclohexanone core.
Exploration of Potential Applications: Once a better understanding of its synthesis and reactivity is achieved, research can pivot towards exploring potential applications. The unique structural features of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- might lend themselves to uses in materials science, medicinal chemistry, or as a building block for more complex molecules.
Computational and Spectroscopic Studies: In parallel with experimental work, computational modeling could provide valuable insights into the compound's conformational preferences and electronic structure. Advanced spectroscopic analysis would be essential to fully characterize the molecule and any new compounds derived from it.
Q & A
What are the primary synthetic routes for 2,2-dimethyl-6,6-diphenylcyclohexanone, and how can reaction conditions be optimized?
Basic:
The compound is typically synthesized via catalytic hydrogenation of substituted phenols or ketone functionalization. For example, palladium-based catalysts (e.g., Pd/SiO₂) enable selective hydrogenation of phenol derivatives to cyclohexanone analogs under mild conditions (110°C, H₂:phenol molar ratio of 1:4) .
Advanced:
Optimization involves empirical modeling of variables like catalyst particle size, temperature, and contact time. For instance, reducing Pd/SiO₂ catalyst particle size from 2 mm to 1 mm increased phenol conversion by 8% and selectivity to >99% . Multivariate experimental designs (e.g., circumscribed composite core design) can systematically evaluate factors such as water concentration and catalyst loading to maximize yields .
How can spectroscopic and computational methods resolve structural ambiguities in 2,2-dimethyl-6,6-diphenylcyclohexanone?
Basic:
Nuclear Magnetic Resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are standard for identifying functional groups and molecular weight verification. For example, ¹H NMR can distinguish phenyl and methyl proton environments .
Advanced:
Density Functional Theory (DFT) calculations predict thermodynamic properties (e.g., ΔfH°liquid = -276.1 kJ/mol) and validate experimental data . X-ray crystallography or 2D NOESY NMR can address stereochemical uncertainties, such as the three undefined atomic stereocenters noted in its molecular descriptor .
What safety protocols are critical for handling this compound, and how do toxicological studies inform its risk assessment?
Basic:
Use fume hoods, nitrile gloves, and eye protection due to acute toxicity (H302, H315) and potential skin/eye irritation .
Advanced:
In vivo micronucleus tests reveal low mutagenic potential under standard handling conditions . However, conflicting carcinogenicity data exist: IARC classifies it as Group 3 (not classifiable), while some components >0.1% are flagged as possible carcinogens . Follow OECD guidelines for in vitro genotoxicity assays to resolve discrepancies .
How does photocatalytic oxidation impact the functionalization of 2,2-dimethyl-6,6-diphenylcyclohexanone?
Advanced:
UV/visible light irradiation with TiO₂ (e.g., Degussa P-25) enhances oxidation rates. Acetonitrile as a solvent increases cyclohexanol yield by 380-fold via radical intermediates (detected via EPR) . Kinetic models (R² > 0.98) correlate light intensity with product formation, though efficiency declines over time due to catalyst deactivation .
How should researchers address contradictions in thermodynamic or reactivity data for this compound?
Advanced:
Cross-validate using high-precision calorimetry (e.g., ΔfH°liquid = -276.1 ± 0.84 kJ/mol via combustion calorimetry ) and computational QSPR/QSAR models . For conflicting reaction yields, replicate experiments under controlled conditions (e.g., 250 g·min/mole contact time ) and apply statistical error analysis (AAD < 5% ).
What catalytic systems are most effective for selective derivatization of this compound?
Advanced:
Rhodium nanoparticles with cyclodextrins achieve >95% selectivity in hydrogenation reactions . For asymmetric synthesis, chiral phosphine ligands (e.g., cyclohexyldiphenylphosphine) can induce enantioselectivity, though purity (>97% GC) is critical .
What experimental designs optimize yield in large-scale syntheses?
Advanced:
Use response surface methodology (RSM) to model variables like temperature, pressure, and catalyst concentration. For example, a central composite design identified optimal TiO₂ loading (5.3 g/L) and water content (2400 mmol/L) for photocatalytic reactions .
How do steric effects from the 2,2-dimethyl and 6,6-diphenyl groups influence reactivity?
Advanced:
The bulky substituents hinder nucleophilic attacks at the carbonyl group, favoring electrophilic aromatic substitution on the phenyl rings. Computational studies (e.g., molecular polarity surface area = 37.3 Ų ) predict solubility and reactivity trends in nonpolar solvents.
What methodologies validate the environmental stability of this compound?
Advanced:
Perform OECD 301/302 biodegradability tests and photolysis studies under simulated sunlight. Monitor hydrolysis products via LC-MS and assess bioaccumulation potential using logP values (XlogP = 2.9 ).
How can researchers resolve ambiguities in stereochemical assignments?
Advanced:
Combine vibrational circular dichroism (VCD) with synthetic chiral analogs to assign absolute configurations. For undefined stereocenters, dynamic NMR or variable-temperature XRD can detect conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
